molecular formula C11H10N2O5 B14005305 (Z)-2-(2-(2-methoxy-2-oxoacetyl)hydrazono)-2-phenylacetic acid

(Z)-2-(2-(2-methoxy-2-oxoacetyl)hydrazono)-2-phenylacetic acid

Cat. No.: B14005305
M. Wt: 250.21 g/mol
InChI Key: GUTWYDLXIHHKCC-UHFFFAOYSA-N
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Description

([METHOXY(OXO)ACETYL]HYDRAZONO)(PHENYL)ACETIC ACID is a complex organic compound with a unique structure that includes a methoxy group, an oxo group, a hydrazono group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([METHOXY(OXO)ACETYL]HYDRAZONO)(PHENYL)ACETIC ACID typically involves the reaction of methoxyacetyl chloride with phenylhydrazine under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of ([METHOXY(OXO)ACETYL]HYDRAZONO)(PHENYL)ACETIC ACID may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

([METHOXY(OXO)ACETYL]HYDRAZONO)(PHENYL)ACETIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

([METHOXY(OXO)ACETYL]HYDRAZONO)(PHENYL)ACETIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of ([METHOXY(OXO)ACETYL]HYDRAZONO)(PHENYL)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

([METHOXY(OXO)ACETYL]HYDRAZONO)(PHENYL)ACETIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N2O5

Molecular Weight

250.21 g/mol

IUPAC Name

2-[(2-methoxy-2-oxoacetyl)hydrazinylidene]-2-phenylacetic acid

InChI

InChI=1S/C11H10N2O5/c1-18-11(17)9(14)13-12-8(10(15)16)7-5-3-2-4-6-7/h2-6H,1H3,(H,13,14)(H,15,16)

InChI Key

GUTWYDLXIHHKCC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)NN=C(C1=CC=CC=C1)C(=O)O

Origin of Product

United States

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